molecular formula C7H11NO B14733148 n-Ethyl-n-methylfuran-2-amine CAS No. 5411-54-1

n-Ethyl-n-methylfuran-2-amine

Cat. No.: B14733148
CAS No.: 5411-54-1
M. Wt: 125.17 g/mol
InChI Key: CLRMXEIEUFVLSX-UHFFFAOYSA-N
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Description

n-Ethyl-n-methylfuran-2-amine is an organic compound belonging to the class of amines It features a furan ring substituted with an ethyl and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Ethyl-n-methylfuran-2-amine typically involves the alkylation of furan-2-amine. One common method is the reaction of furan-2-amine with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete alkylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as palladium on carbon can enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted in polar aprotic solvents.

Major Products:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

n-Ethyl-n-methylfuran-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Ethyl-n-methylfuran-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    n-Methylfuran-2-amine: Lacks the ethyl group, leading to different chemical properties and reactivity.

    n-Ethylfuran-2-amine: Lacks the methyl group, which affects its biological activity and synthesis routes.

    n-Propylfuran-2-amine: Contains a propyl group instead of an ethyl group, resulting in variations in its chemical behavior.

Uniqueness: n-Ethyl-n-methylfuran-2-amine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom

Properties

CAS No.

5411-54-1

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N-ethyl-N-methylfuran-2-amine

InChI

InChI=1S/C7H11NO/c1-3-8(2)7-5-4-6-9-7/h4-6H,3H2,1-2H3

InChI Key

CLRMXEIEUFVLSX-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC=CO1

Origin of Product

United States

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